molecular formula C45H73N11O15 B12368478 H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH

H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH

Cat. No.: B12368478
M. Wt: 1008.1 g/mol
InChI Key: FWQPIFOPUOTIQV-MIEVHBTFSA-N
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Description

The compound H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH is a peptide consisting of nine amino acids: lysine, tyrosine, glycine, valine, serine, valine, glutamine, aspartic acid, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The use of high-purity reagents and optimized reaction conditions ensures the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiols from disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of cellular events, leading to various physiological responses. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

H-Lys-Tyr-Gly-Val-Ser-Val-Gln-Asp-Ile-OH: can be compared to other peptides with similar sequences or functions. Some similar compounds include:

These peptides share structural similarities but may differ in their specific biological activities and applications.

Properties

Molecular Formula

C45H73N11O15

Molecular Weight

1008.1 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C45H73N11O15/c1-7-24(6)37(45(70)71)56-41(66)30(19-34(61)62)52-40(65)28(15-16-32(48)59)50-44(69)36(23(4)5)55-42(67)31(21-57)53-43(68)35(22(2)3)54-33(60)20-49-39(64)29(18-25-11-13-26(58)14-12-25)51-38(63)27(47)10-8-9-17-46/h11-14,22-24,27-31,35-37,57-58H,7-10,15-21,46-47H2,1-6H3,(H2,48,59)(H,49,64)(H,50,69)(H,51,63)(H,52,65)(H,53,68)(H,54,60)(H,55,67)(H,56,66)(H,61,62)(H,70,71)/t24-,27-,28-,29-,30-,31-,35-,36-,37-/m0/s1

InChI Key

FWQPIFOPUOTIQV-MIEVHBTFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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